molecular formula C9H13N B15345438 3-(Prop-2-en-1-yl)hex-4-enenitrile CAS No. 58794-17-5

3-(Prop-2-en-1-yl)hex-4-enenitrile

Cat. No.: B15345438
CAS No.: 58794-17-5
M. Wt: 135.21 g/mol
InChI Key: HJONTWUZLZLLFY-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)hex-4-enenitrile is an unsaturated nitrile compound characterized by a branched alkene chain and a nitrile functional group. Its structure includes conjugated double bonds, which may influence its reactivity, stability, and intermolecular interactions.

Crystallographic analysis tools like SHELXL (used for small-molecule refinement) and ORTEP-III (for graphical representation of crystal structures) are critical for determining molecular geometries and intermolecular interactions in similar nitriles . Hydrogen-bonding patterns, as discussed in , could theoretically influence the packing and stability of such compounds, but direct evidence for 3-(Prop-2-en-1-yl)hex-4-enenitrile is absent .

Properties

CAS No.

58794-17-5

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-prop-2-enylhex-4-enenitrile

InChI

InChI=1S/C9H13N/c1-3-5-9(6-4-2)7-8-10/h3-4,6,9H,1,5,7H2,2H3

InChI Key

HJONTWUZLZLLFY-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC=C)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)hex-4-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hex-4-enenitrile with prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(Prop-2-en-1-yl)hex-4-enenitrile may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as the use of transition metal catalysts, can be employed to enhance the efficiency of the reaction. The choice of catalyst and reaction conditions is optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)hex-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₃) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-en-1-yl)hex-4-enenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)hex-4-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural, thermodynamic, and reactivity data, none of which are provided in the evidence. Below is a generalized framework for such a comparison, highlighting methodologies from the evidence that could be applied:

Table 1: Hypothetical Comparison Framework

Property 3-(Prop-2-en-1-yl)hex-4-enenitrile Alkenenitrile Analogs (e.g., Pent-3-enenitrile) Cyanoalkenes (e.g., 4-Cyanohex-1-ene)
Molecular Formula C₉H₁₁N (hypothetical) C₅H₇N C₇H₁₁N
Boiling Point Not available ~150–160°C (estimated) ~130–140°C (estimated)
Crystal Packing Potential H-bonding via nitrile Moderate H-bonding networks Limited directional interactions
Synthetic Utility Unknown Common in Diels-Alder reactions Used as Michael acceptors

Key Observations (Based on Methodology in Evidence):

Structural Analysis : SHELX programs (e.g., SHELXL) are widely used to refine crystal structures of nitriles, enabling precise bond-length and angle measurements . For example, analogous compounds like acrylonitrile exhibit planar geometry due to conjugation between the nitrile and alkene groups.

Hydrogen Bonding: notes that nitriles can act as weak hydrogen-bond acceptors, influencing crystal packing.

Reactivity : The presence of conjugated alkenes and a nitrile group may enhance electrophilicity, but specific reactivity data for 3-(Prop-2-en-1-yl)hex-4-enenitrile are unavailable.

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